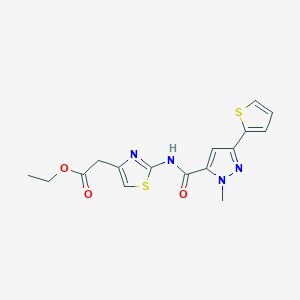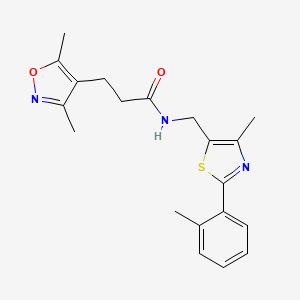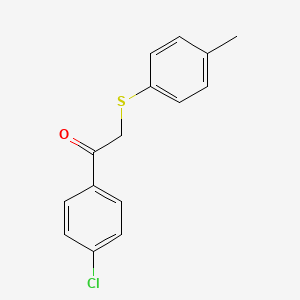![molecular formula C23H22O7 B2819774 Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate CAS No. 869341-26-4](/img/structure/B2819774.png)
Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromone, which is a class of compounds with a benzopyranone structure. The chromone moiety in the compound is substituted with a 3,4-dimethoxyphenyl group and a prop-2-enyl group. The prop-2-enyl group is also attached to an oxyacetate group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromone core structure, with the various substituents attached at the appropriate positions. The 3,4-dimethoxyphenyl group would be attached to the 3-position of the chromone, the prop-2-enyl group to the 2-position, and the oxyacetate group to the prop-2-enyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the substituents, the nature of the substituents, and the overall shape and size of the molecule .Applications De Recherche Scientifique
Chemical Synthesis and CatalysisOne area of scientific research application involves the development of methods for the coupling and synthesis of organic compounds. For instance, research on the rhenium-catalyzed coupling of propargyl alcohols and allyl silanes presents a mild method for the regioselective synthesis of complex organic molecules, including ethers and esters, which may share functional group characteristics or synthesis pathways with the compound (Luzung & Toste, 2003). This research highlights the versatility of transition metal-catalyzed reactions in organic synthesis, potentially applicable to the synthesis or modification of complex molecules like "Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate."
Material and Molecular Engineering
In the realm of material science and molecular engineering , compounds with specific functional groups and structural motifs, akin to the compound of interest, are studied for their nonlinear optical properties and potential applications in photonic devices. For example, research on the ultrasonic-assisted synthesis of chalcone derivatives for nonlinear optical applications explores the synthesis and characterization of compounds that possess significant optical properties, indicating the potential for materials science applications of structurally related compounds (Razvi et al., 2019).
Pharmacological and Biological Applications
Although direct pharmacological applications of "Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate" were not found, related research emphasizes the exploration of bioactive compounds for therapeutic purposes. Studies on synthesis and biological evaluation of novel series of compounds for anti-inflammatory, antioxidant, and antimicrobial activities reveal the potential of complex organic molecules, with certain structural similarities, in biomedical research and drug development (Bandgar et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-5-10-28-21(24)13-29-16-7-9-18-17(12-16)14(2)22(23(25)30-18)15-6-8-19(26-3)20(11-15)27-4/h5-9,11-12H,1,10,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRIPMACJVZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
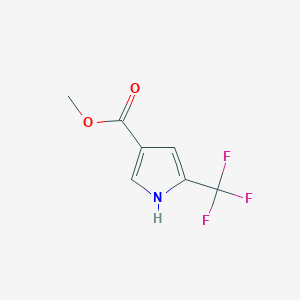
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
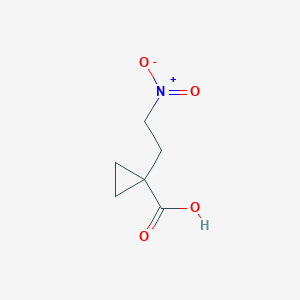

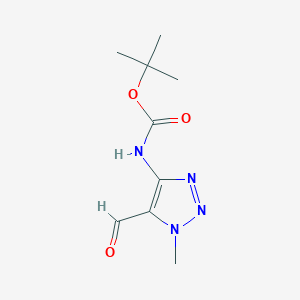
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
